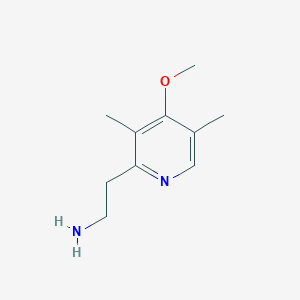
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, along with an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with an appropriate ethanamine derivative. One common method involves the use of 4-methoxy-3,5-dimethyl-2-pyridinemethanol as a starting material, which is then reacted with ethanamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
化学反应分析
Types of Reactions
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
科学研究应用
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and specificity. The ethanamine side chain may also contribute to its overall activity by facilitating interactions with biological molecules.
相似化合物的比较
Similar Compounds
Omeprazole: A well-known proton pump inhibitor with a similar pyridine structure.
Esomeprazole: An enantiomer of omeprazole with enhanced bioavailability.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and ethanamine groups makes it a versatile compound for various applications.
生物活性
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine, also known by its chemical formula C10H16N2O, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.24684 g/mol
- CAS Number : 2648961-17-3
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of Heat Shock Protein 90 (Hsp90), a crucial chaperone protein involved in the stabilization of various oncogenic proteins.
- Hsp90 Inhibition : Studies have shown that derivatives of this compound can inhibit Hsp90 with high potency. For instance, a related compound demonstrated nanomolar potency towards Hsp90-regulated Her2 degradation and inhibited the growth of various human tumor cell lines in cell-based assays .
- Selectivity : The selectivity of these compounds for Hsp90 over other kinases was evident, as they did not inhibit a panel of 34 kinases at concentrations up to 10 µM, indicating a targeted mechanism of action .
Case Study 1: Inhibition of Tumor Growth
A series of compounds containing the pyridine moiety were tested for their ability to inhibit tumor growth in vitro. The results indicated that compounds with the methoxy and dimethyl substitutions showed enhanced activity against several cancer cell lines compared to their unsubstituted counterparts.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the pyridine ring significantly influenced the biological activity. For example:
- 4-Methoxy Group : Essential for maintaining potency.
- Dimethyl Substituents : Contributed to increased lipophilicity and cellular uptake.
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Potency (IC50) | Selectivity |
|---|---|---|---|
| This compound | Hsp90 Inhibition | Nanomolar range | High (no kinase inhibition) |
| Related Hsp90 inhibitors | Tumor Cell Growth Inhibition | Varies by structure | Varies by structure |
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-7-6-12-9(4-5-11)8(2)10(7)13-3/h6H,4-5,11H2,1-3H3 |
InChI 键 |
AZFFKAQHMDWGBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















